molecular formula C25H17ClN4 B3871518 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile

Cat. No. B3871518
M. Wt: 408.9 g/mol
InChI Key: ITANKXAAWRKXTL-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile is a chemical compound that belongs to the class of indole derivatives. It is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, the compound prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have anti-inflammatory and antiviral effects. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile is its high potency, which allows for the use of lower concentrations in experiments. However, its low solubility in aqueous solutions can make it challenging to work with. Additionally, its mechanism of action may not be selective to cancer cells, which could lead to off-target effects.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile. One area of interest is the development of more soluble derivatives of the compound to improve its bioavailability. Another potential direction is the investigation of its potential as a treatment for viral infections, such as hepatitis C. Additionally, further research could be done to explore its potential as a combination therapy with other anticancer drugs.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4/c26-20-11-9-17(10-12-20)15-30-16-19(21-5-1-4-8-24(21)30)13-18(14-27)25-28-22-6-2-3-7-23(22)29-25/h1-13,16H,15H2,(H,28,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANKXAAWRKXTL-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]acrylonitrile

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